molecular formula C18H21BrN4O2 B2372394 N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379993-54-9

N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide

Cat. No.: B2372394
CAS No.: 2379993-54-9
M. Wt: 405.296
InChI Key: AEJBIRQMZWQRRR-UHFFFAOYSA-N
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Description

N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromopyrimidine moiety, and a benzyl group. The presence of these functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Bromopyrimidine Moiety: The bromopyrimidine group can be introduced via a nucleophilic substitution reaction using a bromopyrimidine derivative and a suitable nucleophile.

    Attachment of the Benzyl Group: The benzyl group can be attached through a benzylation reaction, typically using benzyl chloride and a base.

    Final Coupling Reaction: The final step involves coupling the piperidine ring with the bromopyrimidine moiety and the benzyl group under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide
  • N-Benzyl-3-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide
  • N-Benzyl-3-[(5-iodopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide

Uniqueness

N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide is unique due to the presence of the bromopyrimidine moiety, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c19-16-10-20-17(21-11-16)25-13-15-7-4-8-23(12-15)18(24)22-9-14-5-2-1-3-6-14/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJBIRQMZWQRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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